

# YM-430: A Technical Overview of a Dual-Acting Cardiovascular Agent

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to **YM-430**, a compound with dual therapeutic potential as a  $\beta1$  adrenergic receptor antagonist and a calcium channel blocker. Its unique pharmacological profile suggests applications in the management of cardiovascular conditions such as angina and hypertension.

### **Chemical Structure and Properties**

**YM-430**, also known by its developmental codes YM-15430 and YM-154301, possesses a complex molecular architecture that contributes to its dual-acting nature.

Chemical Identity



Identifier	Value
IUPAC Name	3-(4-(((S)-2-hydroxy-3-phenoxypropyl)amino)butyl) 5-methyl (S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate[1]
CAS Number	153192-22-4[1]
Molecular Formula	C29H35N3O8[1]
SMILES	CC1=C(INVALID-LINK O">C@@HC3=CC(=CC=C3)INVALID-LINK [O-])C(=O)OC
InChI	InChI=1S/C29H35N3O8/c1-19-25(28(34)38-3)27(21-10-9-11-22(16-21)32(36)37)26(20(2)31-19)29(35)39-15-8-7-14-30-17-23(33)18-40-24-12-5-4-6-13-24/h4-6,9-13,16,23,27,30-31,33H,7-8,14-15,17-18H2,1-3H3/t23-,27-/m0/s1

#### **Physicochemical Properties**

Property	Value	Source
Molecular Weight	553.61 g/mol	[1]
Appearance	White to off-white solid powder	MedKoo Biosciences
Storage	Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Should be stored in a dry, dark environment.	MedKoo Biosciences

Note: Experimental data for properties such as melting point, boiling point, and pKa are not readily available in the public domain.



### **Pharmacological Profile**

**YM-430** exhibits a dual mechanism of action, functioning as both a  $\beta1$  adrenergic receptor antagonist and a calcium channel antagonist. This combination of activities suggests its potential as an antianginal and antihypertensive agent.[1]

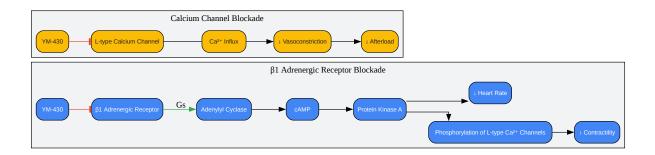
#### **Biological Activity**

Target	Action	IC50
β1 Adrenergic Receptor	Antagonist	Not specified
Calcium Channel	Antagonist	Not specified
3,4-diaminopyridine-induced rhythmic contractions	Inhibition	59.2 nM[1]
Arginine vasopressin-induced ST-segment depression (in anesthetized rats)	Inhibition	36.6 mg/kg (PO)[1]

# **Signaling Pathways and Mechanism of Action**

The therapeutic effects of **YM-430** can be attributed to its modulation of two key signaling pathways in the cardiovascular system.





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Figure 1: Dual mechanism of action of YM-430.

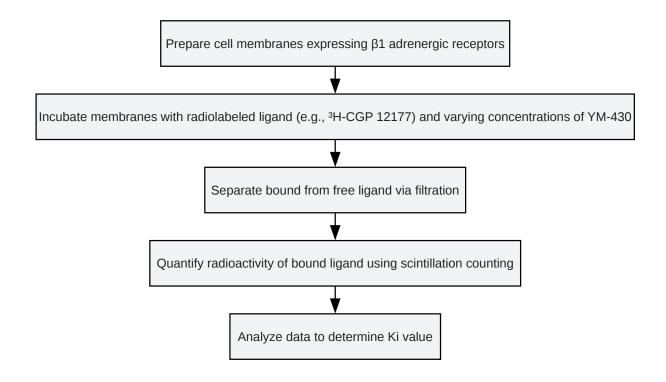
## **Experimental Protocols**

Detailed experimental protocols for **YM-430** are not publicly available. However, based on its known activities, the following general methodologies would be appropriate for its characterization.

### **β1 Adrenergic Receptor Binding Assay**

This assay determines the affinity of **YM-430** for the  $\beta1$  adrenergic receptor.





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Figure 2: Workflow for a receptor binding assay.

#### Methodology:

- Membrane Preparation: Homogenize tissues or cells known to express β1 adrenergic receptors (e.g., rat heart ventricles) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.
- Binding Reaction: In a multi-well plate, combine the membrane preparation with a known concentration of a radiolabeled β1-selective antagonist (e.g., [³H]CGP-12177) and a range of concentrations of **YM-430**.
- Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
- Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.



- Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
- Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Determine the concentration of **YM-430** that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

### **Calcium Channel Antagonism Assay**

This assay evaluates the ability of **YM-430** to block L-type calcium channels.

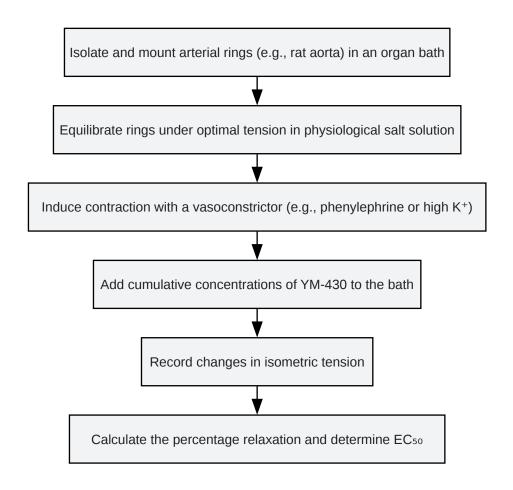
#### Methodology:

- Cell Culture: Culture a suitable cell line expressing L-type calcium channels (e.g., A7r5 vascular smooth muscle cells) on glass coverslips.
- Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM).
- Perfusion Setup: Mount the coverslip in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.
- Baseline Measurement: Perfuse the cells with a physiological salt solution and measure the baseline fluorescence ratio (e.g., 340/380 nm excitation for Fura-2) to determine the resting intracellular calcium concentration.
- Depolarization: Induce calcium influx by depolarizing the cells with a high-potassium solution.
- **YM-430** Application: In the presence of the high-potassium solution, apply varying concentrations of **YM-430** and measure the inhibition of the calcium influx.
- Data Analysis: Plot the percentage inhibition of the calcium response against the concentration of YM-430 to determine the IC<sub>50</sub> value.



### **Ex Vivo Vascular Ring Assay**

This assay assesses the vasorelaxant effects of YM-430.



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Figure 3: Experimental workflow for an ex vivo vascular ring assay.

#### Methodology:

- Tissue Preparation: Euthanize a laboratory animal (e.g., a rat) and carefully dissect a major artery, such as the thoracic aorta. Clean the artery of adhering connective tissue and cut it into rings of 2-3 mm in length.
- Mounting: Suspend the arterial rings between two L-shaped stainless-steel hooks in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and bubbled with 95% O<sub>2</sub> / 5% CO<sub>2</sub>.



- Tensioning: Gradually stretch the rings to their optimal resting tension and allow them to equilibrate for at least 60 minutes.
- Contraction: Induce a stable contraction with a vasoconstrictor agent, such as phenylephrine
  or a high concentration of potassium chloride.
- Drug Addition: Once a stable plateau of contraction is reached, add **YM-430** to the organ bath in a cumulative manner, allowing the response to stabilize between additions.
- Data Recording: Record the isometric tension continuously using a force-displacement transducer connected to a data acquisition system.
- Data Analysis: Express the relaxation induced by YM-430 as a percentage of the precontraction induced by the vasoconstrictor. Plot the concentration-response curve and calculate the EC₅₀ value.

#### Conclusion

**YM-430** is a promising pharmacological agent with a dual mechanism of action that targets both β1 adrenergic receptors and L-type calcium channels. This profile suggests its utility in the treatment of cardiovascular diseases where both heart rate/contractility and vascular tone are key therapeutic targets. Further research, particularly focused on elucidating its detailed pharmacokinetic and pharmacodynamic properties through rigorous experimental protocols, is warranted to fully establish its clinical potential.

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### References

- 1. mdpi.com [mdpi.com]
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